3-Methylhex-4-en-2-ol
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Overview
Description
3-Methylhex-4-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol that contains both a double bond and a hydroxyl group, making it an unsaturated alcohol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhex-4-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methylhex-4-en-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These processes often use metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the double bond, followed by selective oxidation to introduce the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
3-Methylhex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
3-Methylhex-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in pharmaceuticals as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methylhex-4-en-2-ol involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, the double bond is targeted by reducing agents, resulting in the formation of saturated alcohols.
Comparison with Similar Compounds
3-Methylhex-4-en-2-ol can be compared with other similar compounds such as:
3-Ethyl-4-methylhex-5-en-2-ol: This compound has a similar structure but with an additional ethyl group, which can affect its reactivity and applications.
3-Methylhex-2-en-1-ol: This isomer has the hydroxyl group at a different position, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-3-methylhex-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4-8H,1-3H3/b5-4+ |
InChI Key |
BQPWJGJNFLTCBK-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(C)C(C)O |
Canonical SMILES |
CC=CC(C)C(C)O |
Origin of Product |
United States |
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